![molecular formula C10H19Cl2N5O B1383416 2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]-N-cyclopropyl-N-ethylacetamide dihydrochloride CAS No. 1803587-29-2](/img/structure/B1383416.png)
2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]-N-cyclopropyl-N-ethylacetamide dihydrochloride
Vue d'ensemble
Description
This compound is a chemical substance with the molecular formula C10H19Cl2N5O . It’s a research-use-only product .
Molecular Structure Analysis
The molecular structure of this compound includes a 1,2,4-triazole ring, which is a type of heterocyclic compound . The molecular weight is 296.20 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, similar compounds have been involved in various chemical reactions. For instance, deprotonation of 2-(aminomethyl)benzimidazole dihydrochloride has been studied .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 296.20 . Unfortunately, other specific properties such as boiling point and storage conditions are not provided .Applications De Recherche Scientifique
Synthesis and Structural Studies
- A study by Şahin et al. (2014) focused on the synthesis and structural analysis of triazole compounds similar to the chemical . Their research utilized X-ray diffraction, IR, 1H NMR, and 13C NMR to analyze the molecular structures, revealing significant intermolecular hydrogen bonding patterns in these compounds (Şahin, Kantar, Şaşmaz, Gümrükçüoğlu, & Büyükgüngör, 2014).
Novel Synthesis Methods
- Research by Panchal and Patel (2011) detailed the synthesis of N-(4H-1,2,4-Triazol-4-yl)acetamide, which shares a core structure with the chemical . This study demonstrates a methodology for creating various derivatives of 1,2,4-triazole, a key component in the target compound (Panchal & Patel, 2011).
Amino Acid Amide Derivatives Research
- A 1982 study by Hirai et al. investigated amino acid amide derivatives of triazolylbenzophenones, which are structurally related to the target compound. This research found that certain derivatives exhibited significant central nervous system (CNS) activities, highlighting potential applications in neurological research (Hirai, Fujishita, Ishiba, Sugimoto, Matsutani, Tsukinoki, & Hirose, 1982).
Antifungal Activity Studies
- Arnoldi et al. (2007) synthesized N-substituted triazolylpropylamines and tested their antifungal activities. Their findings suggest potential applications of triazole derivatives, similar to the target compound, in addressing plant pathogenic fungi (Arnoldi, Dallavalle, Merlini, Musso, Farina, Moretti, & Jayasinghe, 2007).
Anticancer Properties Investigation
- Ostapiuk et al. (2015) explored the anticancer properties of triazolylsulfanyl acetamides. Their research found that certain derivatives were active against various cancer lines, suggesting that triazole compounds could play a role in cancer research (Ostapiuk, Matiychuk, & Obushak, 2015).
Propriétés
IUPAC Name |
2-[3-(aminomethyl)-1,2,4-triazol-1-yl]-N-cyclopropyl-N-ethylacetamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5O.2ClH/c1-2-15(8-3-4-8)10(16)6-14-7-12-9(5-11)13-14;;/h7-8H,2-6,11H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRQMMUCHCMTUNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CC1)C(=O)CN2C=NC(=N2)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]-N-cyclopropyl-N-ethylacetamide dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





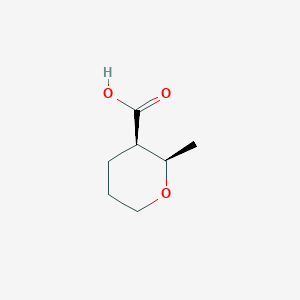
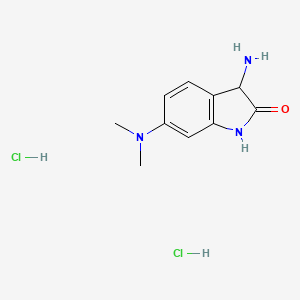
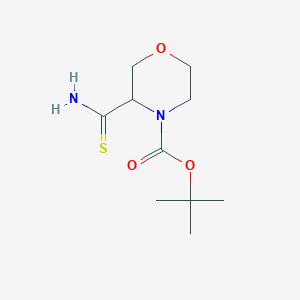
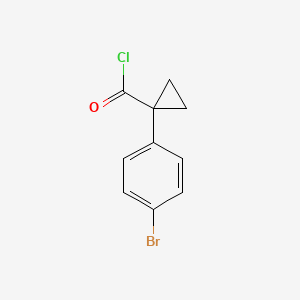
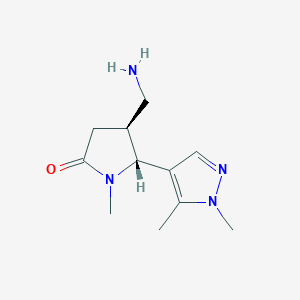
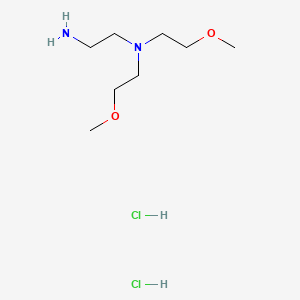
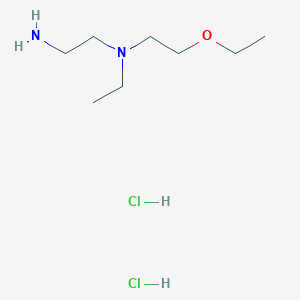
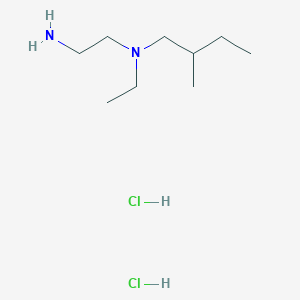
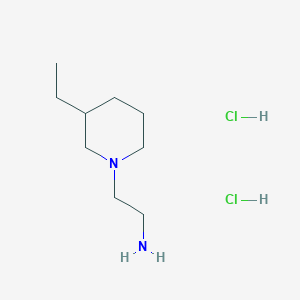
![3-Amino-2-[(3-bromophenyl)methyl]propan-1-ol hydrochloride](/img/structure/B1383353.png)
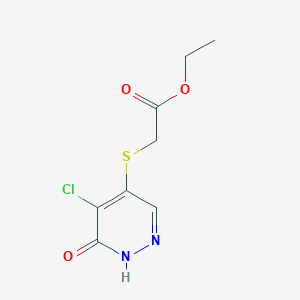
![{[3-(Tert-butoxy)cyclobutoxy]methyl}benzene](/img/structure/B1383355.png)